REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2Cl.[N+:16]([C:19]1[CH:20]=[C:21]([OH:28])[CH:22]=[CH:23][C:24]=1[N+:25]([O-:27])=[O:26])([O-:18])=[O:17]>CO>[N+:16]([C:19]1[CH:20]=[C:21]([CH:22]=[CH:23][C:24]=1[N+:25]([O-:27])=[O:26])[O:28][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][CH:7]=1)([O-:18])=[O:17]
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)Cl
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled at RT
|
Type
|
FILTRATION
|
Details
|
The precipitate filtered out
|
Type
|
WASH
|
Details
|
was washed with MeOH
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(OC2=CC=NC3=CC(=C(C=C23)OC)OC)C=CC1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |